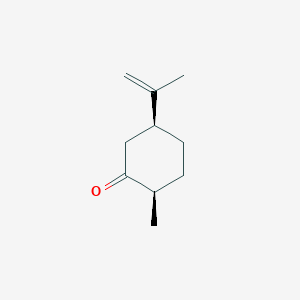

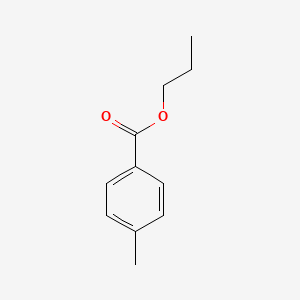

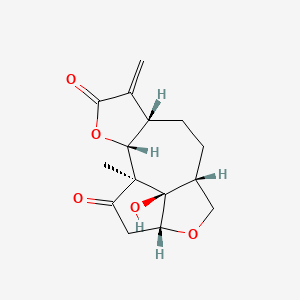

![molecular formula C16H14Cl2O4 B1212000 methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate CAS No. 71283-65-3](/img/structure/B1212000.png)

methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate

Descripción general

Descripción

Methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, commonly known as methyl 2,4-D, is an herbicide and plant growth regulator used to control broadleaf weeds in many agricultural and turfgrass applications. It has been used since the 1940s and is still widely used today. Methyl 2,4-D is a synthetic auxin analog, meaning it is structurally similar to the naturally occurring plant hormone auxin. Methyl 2,4-D is synthesized through a multi-step process involving a number of reagents and catalysts.

Aplicaciones Científicas De Investigación

Herbicidal Properties

Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, commonly known as dichlofop-methyl, is primarily recognized for its use as a selective herbicide. It's particularly effective for controlling wild oat (Avena fatua L.) in wheat (Triticum aestivum L.) crops. Dichlofop-methyl functions as a strong auxin antagonist, inhibiting root growth in susceptible plants like wild oat without significantly affecting wheat. The herbicidal effect of dichlofop-methyl is attributed to the combined action of the compound and its metabolite, dichlofop, each with different mechanisms and action sites within susceptible plants (Shimabukuro et al., 1978).

Interaction with Other Herbicides

Studies have shown that methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate can interact with other herbicides. For example, the combination of diclofop-methyl with 2,4-D [(2,4-dichlorophenoxy)acetic acid] can reduce its herbicidal effectiveness against wild oats, possibly due to altered uptake and metabolic conversion of diclofop-methyl in the presence of 2,4-D (Qureshi & Vanden Born, 1979).

Soil Interaction

The interaction of methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate with soil components is also a topic of research. Studies have explored how this compound and other phenoxy herbicides adsorb to soil particles and degrade over time. Understanding these interactions is crucial for assessing the environmental impact and persistence of the herbicide in agricultural settings (Paszko et al., 2016).

Environmental Fate and Analysis

Research has also focused on the environmental fate of phenoxy herbicides, including methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate. This includes studying their movement, persistence, and degradation in different environments, like forests and agricultural lands. Such studies are essential for understanding the long-term environmental impacts and for developing management strategies to minimize potential ecological risks (Norris, 1981).

Propiedades

IUPAC Name |

methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACHBFVBHLGWSL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221450 | |

| Record name | Propanoic acid, 2-(4-(2,4-dichlorophenoxy)phenoxy)-, methyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71283-65-3 | |

| Record name | Propanoic acid, 2-(4-(2,4-dichlorophenoxy)phenoxy)-, methyl ester, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071283653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-(4-(2,4-dichlorophenoxy)phenoxy)-, methyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

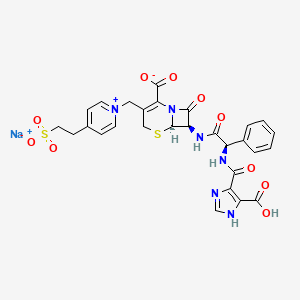

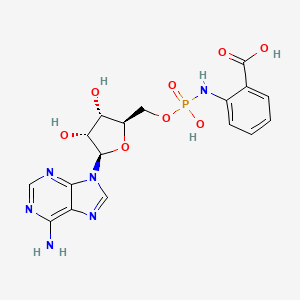

![Methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1211924.png)

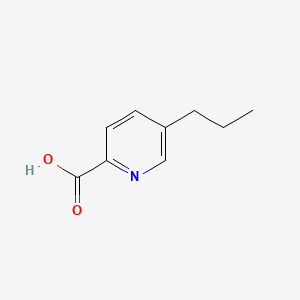

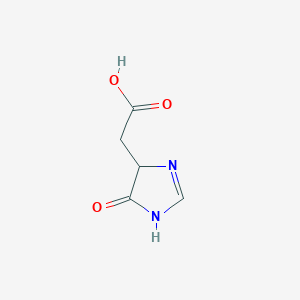

![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1211931.png)

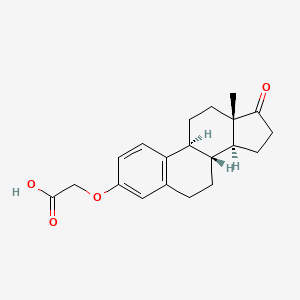

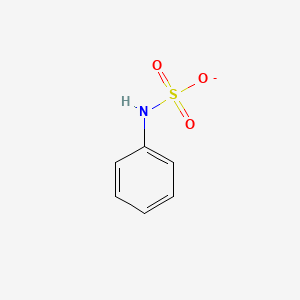

![(1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one](/img/structure/B1211933.png)

![10-Methoxy-9-methyl-8-[(3-methyl-2-butenyl)oxy]-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one](/img/structure/B1211937.png)